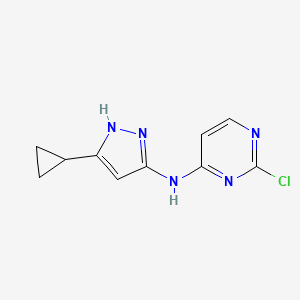
2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine
Descripción general
Descripción
The compound “2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine” is a chemical compound that belongs to the class of organic compounds known as pyrimidines . It is available for pharmaceutical testing .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine” include its molecular formula, molecular weight, and other related properties .Aplicaciones Científicas De Investigación
1. Insecticidal and Antibacterial Potential
Compounds structurally related to 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine have been synthesized and evaluated for their biological activities. The pyrimidine and pyrazole-linked amine derivatives have demonstrated notable insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms, indicating their potential use in pest control and antimicrobial applications (Deohate & Palaspagar, 2020).
2. Antitumor and Antimicrobial Properties
Pyrazole derivatives containing pyrimidin-4-amine moieties have been synthesized and characterized, revealing antitumor, antifungal, and antibacterial properties. This suggests potential pharmacological applications of these compounds in treating various diseases (Titi et al., 2020).
3. Antimicrobial Activity
Novel cyclopenta pyrido fused with pyrimidin-7-amines, which bear structural resemblance to 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine, have been synthesized and shown to possess pronounced antimicrobial properties, indicating their potential as antimicrobial agents (Sirakanyan et al., 2021).
4. Structural and Biological Activity Studies
Compounds structurally similar to 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine have been synthesized, and their structures have been analyzed through various spectroscopic methods. The relationship between their structure and biological activities, such as antitumor and antimicrobial effects, has been established, highlighting the significance of their structural components in biological efficacy (Liu et al., 2009).
5. Synthesis and Characterization for Various Applications
A range of studies focused on the synthesis and characterization of pyrazole and pyrimidine derivatives structurally related to 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine. These studies emphasize the potential of these compounds in various scientific applications, including their use as pesticides and in the pharmaceutical industry for their antitumor, antimicrobial, and other biological activities (Li-feng, 2011), (El‐Mekabaty et al., 2016), (Flores et al., 2006), (Shikhaliev et al., 2016), (Vavaiya et al., 2022), (Farouk et al., 2021), (Rahmouni et al., 2014), (Hafez et al., 2016), (Svete et al., 2015), (Vavaiya et al., 2022), (Liu et al., 2023), (El‐Mekabaty et al., 2017), (Moustafa et al., 2022), (Alam et al., 2018), (Zhang et al., 2016), (El-Essawy, 2010).
Propiedades
IUPAC Name |
2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5/c11-10-12-4-3-8(14-10)13-9-5-7(15-16-9)6-1-2-6/h3-6H,1-2H2,(H2,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLCOMIHIRXKRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)NC3=NC(=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

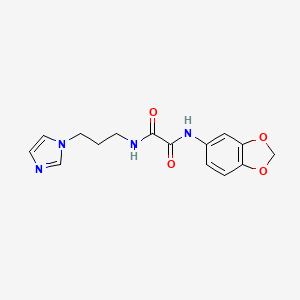

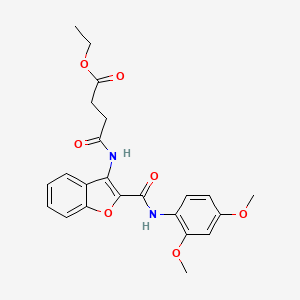
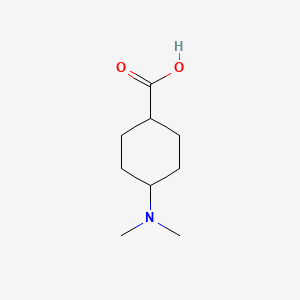
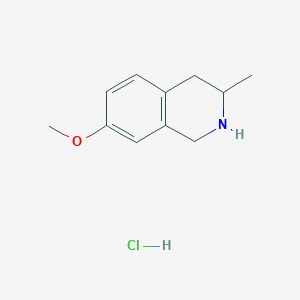
![2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide](/img/structure/B2747814.png)

![N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2747817.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2747818.png)
![2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2747819.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2747822.png)
![N-(2-methyl-4-morpholin-4-ylphenyl)-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2747823.png)
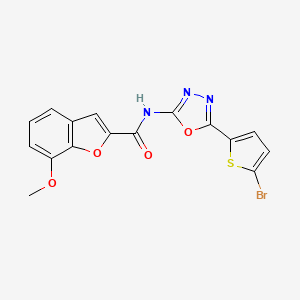
![1-(4-Fluorophenyl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2747826.png)